

# EV25: A Dual-Action Immunotherapeutic Approach Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Antiviral Mechanism of Action

# For Researchers, Scientists, and Drug Development Professionals Introduction

EV25, developed by Eradivir, represents a novel therapeutic strategy against influenza virus, moving beyond direct antiviral activity to actively engage the host's immune system.[1][2] This bispecific small molecule, also referred to in preclinical literature as zanDR, is engineered to offer a dual mechanism of action: direct inhibition of viral neuraminidase and targeted recruitment of endogenous antibodies to virions and infected cells.[1][3] Preclinical and early clinical data suggest that this approach leads to a more rapid and thorough reduction in viral load compared to conventional antiviral agents.[1][3] This guide provides a detailed technical overview of the core mechanism of action of EV25, summarizing key data, experimental protocols, and the underlying biological pathways.

#### Core Mechanism of Action: The BAiT™ Platform

EV25 is built upon the Bispecific Antigenic immuno-Therapy (BAiT™) platform, which combines a potent viral inhibitor with haptens that are recognized by pre-existing, naturally occurring antibodies in humans.[2][3][4]



- Viral Targeting: The EV25 molecule includes a zanamivir moiety. Zanamivir is a potent inhibitor of influenza neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected host cells.[1][3] By binding to NA on the surface of both free virus particles and infected cells, EV25 effectively blocks viral replication and spread.[1][2]
- Immune Engagement: Covalently linked to the zanamivir component are two distinct haptens: dinitrophenyl (DNP) and L-rhamnose.[1][3] Virtually all humans possess naturally occurring, high-titer antibodies against these haptens.[3] When EV25 binds to a virus or an infected cell, it "paints" the surface with these haptens. This decoration allows for the recruitment of anti-DNP and anti-rhamnose IgG antibodies, which in turn opsonize the target and trigger a potent, localized immune response leading to the elimination of both the virus and the cells harboring it.[3]

This dual-action mechanism is designed to be effective even in late-stage infections and against strains that may be resistant to traditional neuraminidase inhibitors alone.[1][2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies of EV25 and its analogs.

Table 1: Preclinical Efficacy of EV25 (zanDR) in Mice

| Paramete<br>r                                        | EV25<br>(zanDR)  | Oseltami<br>vir   | Zanamivir         | Baloxavir         | Control<br>(PBS) | Referenc<br>e |
|------------------------------------------------------|------------------|-------------------|-------------------|-------------------|------------------|---------------|
| Viral Titer<br>Reduction<br>(24h post-<br>treatment) | >10,000-<br>fold | 0 to 100-<br>fold | 0 to 100-<br>fold | 0 to 100-<br>fold | N/A              | [1][5]        |
| Survival<br>Rate (10x<br>LD50<br>challenge)          | 100%             | 20%               | 40%               | 60%               | 0%               | [1][5]        |



Table 2: Phase 2a Clinical Trial Highlights (Attenuated

**H3N2 Influenza Challenge)** 

| Parameter                                   | 300 mg EV25<br>(single dose)                   | Placebo | p-value    | Reference |
|---------------------------------------------|------------------------------------------------|---------|------------|-----------|
| Median Viral<br>Load AUC<br>Reduction       | 98% decrease                                   | N/A     | Not Stated | [3]       |
| Lower Respiratory Tract Infection Incidence | 35.7%                                          | 85.7%   | 0.0065     | [3]       |
| FLU-PRO© Total<br>Score Reduction           | Significant reduction in duration and severity | N/A     | Not Stated | [3]       |

## **Signaling and Action Pathway**

The mechanism of EV25 involves a synthetically engineered bridge between the influenza virus and the host's humoral immune system. The following diagram illustrates this pathway.





Click to download full resolution via product page

Caption: Dual-action mechanism of EV25 targeting influenza.



### **Experimental Protocols**

Detailed methodologies for the key experiments cited in the foundational research are provided below.

#### In Vivo Mouse Model of Influenza Infection

- Animal Model: BALB/c mice, 6-8 weeks old.
- Antibody Mimicry: To simulate the human humoral environment, mice are intraperitoneally injected with 6 g/kg of human intravenous immunoglobulin (IVIG) that has been cleared of endogenous anti-influenza antibodies. This establishes human-like titers of anti-DNP and anti-rhamnose antibodies.[5]
- Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x LD50) of influenza virus (e.g., A/Puerto Rico/8/1934 (H1N1)).
- Treatment: At a specified time post-infection (e.g., 72 hours), a single dose of EV25 (zanDR) or control substance (placebo, oseltamivir, zanamivir) is administered intranasally.
- Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.
- Viral Load Quantification: On a specified day post-treatment (e.g., 24 hours), a subset of
  mice is euthanized. Lungs are harvested, homogenized, and viral titers are determined by
  plaque assay or TCID50 (Median Tissue Culture Infectious Dose) assay on Madin-Darby
  Canine Kidney (MDCK) cells.

## **Plaque Assay for Viral Titer Quantification**

- Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well plates.
- Sample Preparation: Lung homogenates are serially diluted (10-fold dilutions) in a serumfree medium containing trypsin.
- Infection: The growth medium is removed from the MDCK cells, and the cells are washed with PBS. The diluted virus samples are added to the wells and incubated for 1 hour to allow for viral adsorption.







- Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a mixture
  of agarose and growth medium.
- Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques (zones of cell death) are visible.
- Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet. Plaques are counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

The workflow for preclinical evaluation is visualized in the diagram below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A universal dual mechanism immunotherapy for the treatment of influenza virus infections [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeted recruitment of immune effector cells for rapid eradication of influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EV25: A Dual-Action Immunotherapeutic Approach Against Influenza Virus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387843#ev25-antiviral-mechanism-of-action-against-influenza]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com